N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name indicates a structure that combines various functional groups, including thiadiazole and oxalamide moieties, which are known for their biological activities. The compound has a molecular formula of and a molecular weight of approximately g/mol .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It also belongs to the class of thiadiazole derivatives, which are often explored for their pharmacological properties including antimicrobial and anti-inflammatory activities.
The synthesis of N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multi-step organic reactions. Key methods include:
The molecular structure of N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide can be elucidated using techniques such as:
The canonical SMILES representation is COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CN=CC=C4
, which reflects its complex structure .
N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is primarily linked to its interactions with biological targets:
The physical and chemical properties of N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide are as follows:
Property | Value |
---|---|
Molecular Weight | 460.5 g/mol |
Molecular Formula | C23H20N6O3S |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Variable depending on solvent |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific applications:
Research continues to explore its full potential in medicinal chemistry and related fields .
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5